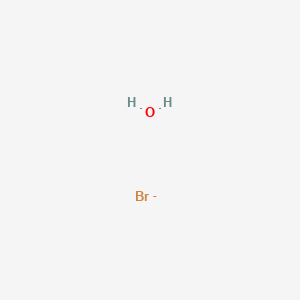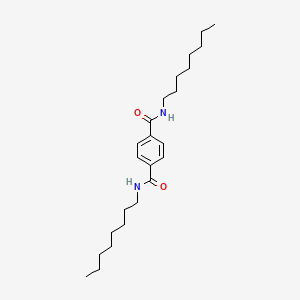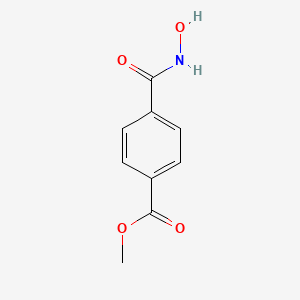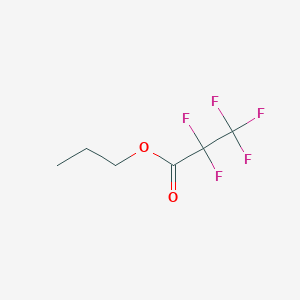
Propyl pentafluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an ester derived from pentafluoropropionic acid and propanol. This compound is characterized by its unique structure, which includes five fluorine atoms attached to a three-carbon chain, making it highly fluorinated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl pentafluoropropanoate can be synthesized through the esterification of pentafluoropropionic acid with propanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:
C3F5COOH+C3H7OH→C6H7F5O2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and efficiency compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Propyl pentafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentafluoropropionic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentafluoropropionic acid and propanol.
Reduction: Propyl pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl pentafluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings
Mecanismo De Acción
The mechanism of action of propyl pentafluoropropanoate largely depends on its interactions with other molecules. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can then interact with various biological targets. The fluorine atoms in the compound contribute to its stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluoropropionic acid, pentyl ester: Similar structure but with a pentyl group instead of a propyl group.
Pentafluoropropionic acid, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl pentafluoropropanoate is unique due to its specific combination of a propyl group and a highly fluorinated propionic acid moiety. This combination imparts distinct physical and chemical properties, such as high stability and resistance to hydrolysis, making it particularly useful in various scientific and industrial applications .
Propiedades
Número CAS |
39118-07-5 |
|---|---|
Fórmula molecular |
C6H7F5O2 |
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
propyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
Clave InChI |
NZZLJQBPSUUZOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


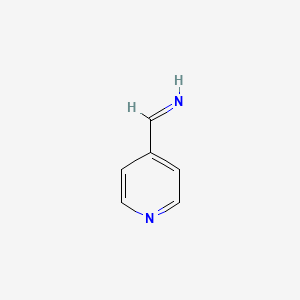

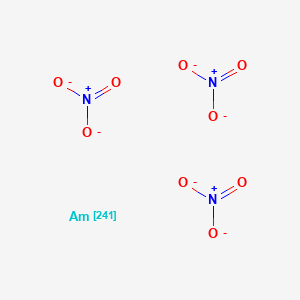
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
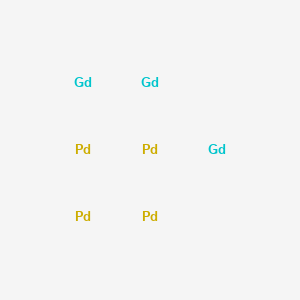
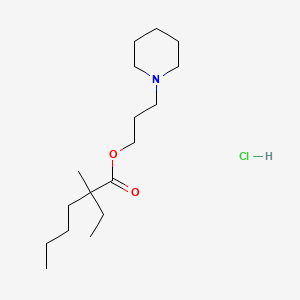
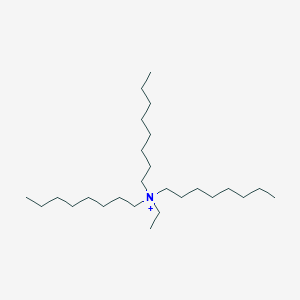
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
